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molecular formula C14H11NO3S B8807776 4-Cyanophenyl 4-methylbenzenesulfonate CAS No. 36800-95-0

4-Cyanophenyl 4-methylbenzenesulfonate

Cat. No. B8807776
M. Wt: 273.31 g/mol
InChI Key: DYKBJPFZEPCFRA-UHFFFAOYSA-N
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Patent
US08487109B2

Procedure details

This product was prepared from toluene-4-sulfonic acid 4-cyano-phenyl ester and 1-octyne following the general procedure for the Sonogashira cross-coupling process described above. Chromatography eluent: heptane/EtOAc 9:1; yield (100 mg, 95%); 1H NMR δ (CDCl3): 7.56 (d, J=8.61 Hz, 2H), 7.46 (d, J=8.62 Hz, 2H), 2.43 (t, J=7.44 Hz, 2H), 1.6 (p, J=7.37 Hz, 2H), 1.5-1.4 (m, 2H), 1.38-1.26 (m, 4H), 0.92 (t, J=7.36 Hz, 3H); LCMS m/z: 211.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](OS(C2C=CC(C)=CC=2)(=O)=O)=[CH:5][CH:4]=1)#[N:2].[CH:20]#[C:21][CH2:22][CH2:23][CH2:24][CH2:25]CC>CCCCCCC.CCOC(C)=O>[C:20]([C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:8][CH:7]=1)#[C:21][CH2:22][CH2:23][CH2:24][CH3:25] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCCCCCC
Step Two
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield (100 mg, 95%)

Outcomes

Product
Name
Type
Smiles
C(#CCCCC)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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